molecular formula C12H10N2O2 B1437185 5-Methyl-2-(pyrimidin-2-yl)benzoic acid CAS No. 1088994-22-2

5-Methyl-2-(pyrimidin-2-yl)benzoic acid

Cat. No.: B1437185
CAS No.: 1088994-22-2
M. Wt: 214.22 g/mol
InChI Key: WKBKHXGASBZRMI-UHFFFAOYSA-N
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Description

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that contains both a benzoic acid and a pyrimidine moiety.

Preparation Methods

The synthesis of 5-Methyl-2-(pyrimidin-2-yl)benzoic acid typically involves the Negishi cross-coupling reaction. This method uses 2-bromo-5-methylbenzoic acid and 2-chloropyrimidine as starting materials, with palladium dichloride bis(triphenylphosphine) as a catalyst and anhydrous zinc chloride as a co-catalyst. The reaction is carried out at 55°C for 14 hours, yielding the desired product with a maximum yield of 78.4% .

Chemical Reactions Analysis

5-Methyl-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Methyl-2-(pyrimidin-2-yl)benzoic acid is used in various scientific research applications:

Comparison with Similar Compounds

5-Methyl-2-(pyrimidin-2-yl)benzoic acid can be compared with other similar compounds such as:

    2-(Pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-Methyl-2-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring and a methyl group at the 5-position.

    2-(Pyrimidin-2-yl)benzoic acid: Lacks the methyl group at the 5-position

These comparisons highlight the unique structural features of this compound, which contribute to its specific chemical reactivity and biological activity.

Properties

IUPAC Name

5-methyl-2-pyrimidin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-3-4-9(10(7-8)12(15)16)11-13-5-2-6-14-11/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBKHXGASBZRMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659246
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088994-22-2
Record name 5-Methyl-2-(2-pyrimidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088994-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-(pyrimidin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the optimized synthesis method for 5-Methyl-2-(pyrimidin-2-yl)benzoic acid described in the research?

A1: The research paper outlines a novel synthesis method for this compound using a Negishi cross-coupling reaction with PdCl2(PPh3)2 as a catalyst []. This method is significant because it offers several advantages over previously reported methods:

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